An In-depth Technical Guide to 4-Amino-2-methoxybenzoic acid
An In-depth Technical Guide to 4-Amino-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-methoxybenzoic acid (CAS No: 2486-80-8) is a substituted aromatic carboxylic acid with significant utility in various scientific and industrial sectors. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring an amino, a methoxy (B1213986), and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic information, safety and handling guidelines, and its applications in research, with a focus on its potential role in biochemical applications like enzyme purification.
Chemical Identity and Properties
4-Amino-2-methoxybenzoic acid is also known by its synonyms, 4-Amino-o-anisic acid and 2-Methoxy-4-aminobenzoic acid.[2] It typically appears as a pale cream or white to light yellow crystalline powder.[1]
Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzoic acid
| Property | Value | Reference(s) |
| CAS Number | 2486-80-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Melting Point | 148 - 153 °C | [1] |
| Appearance | Pale cream or white to light yellow/orange crystalline powder | [1] |
| Purity | ≥97-99% (HPLC) | [1] |
| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | |
| SMILES | COc1cc(N)ccc1C(O)=O | |
| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place | [1] |
Spectroscopic Data
While detailed, experimentally verified spectra for 4-Amino-2-methoxybenzoic acid are not widely available in public databases, spectral data for its isomers and derivatives can provide comparative insights. Commercial suppliers often possess proprietary spectral data (¹H NMR, ¹³C NMR, LC-MS, HPLC) that can be requested.[4]
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Infrared (IR) Spectroscopy: A database entry confirms the availability of FTIR and Raman spectra for 4-Amino-2-methoxybenzoic acid.[4] Key expected peaks would include O-H stretching from the carboxylic acid, N-H stretching from the amine, C=O stretching from the carbonyl group, and C-O stretching from the ether and acid functionalities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for the specific CAS number 2486-80-8 are not publicly available. Data for the isomer 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) shows characteristic aromatic proton signals and distinct peaks for the methoxy and amine protons.[5][6]
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Mass Spectrometry (MS): The molecular weight of 167.16 g/mol provides a clear target for mass spectrometry analysis to confirm the compound's identity.[1]
Synthesis Protocols
The synthesis of 4-Amino-2-methoxybenzoic acid can be achieved via a multi-step process, often starting from more readily available precursors. A common route involves the formation of an ester intermediate, followed by hydrolysis. The following protocol is based on established chemical transformations described in patent literature for structurally related compounds.
Experimental Protocol: Two-Step Synthesis
This procedure involves two main stages: the synthesis of the methyl ester intermediate and its subsequent hydrolysis to the final acid product.
Step 1: Synthesis of Methyl 4-Amino-2-methoxybenzoate
This step is adapted from a patented procedure for a related compound's intermediate.
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Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.
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Methylation: Cool the mixture to 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution. Allow the reaction to proceed for 5-6 hours to ensure complete methylation of both the hydroxyl and carboxylic acid groups.
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Work-up and Isolation: After the reaction is complete, process the mixture to remove salts and solvent. This typically involves filtration, extraction with a solvent like ethyl acetate, and removal of the solvent under reduced pressure (e.g., rotary evaporation) to yield the solid methyl 4-amino-2-methoxybenzoate intermediate.
Step 2: Hydrolysis of Methyl 4-Amino-2-methoxybenzoate
This final step converts the ester back to the carboxylic acid.
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Reaction Setup: Dissolve the methyl 4-amino-2-methoxybenzoate intermediate in a mixture of methanol (B129727) and water.
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Base Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The mixture is then heated to reflux and stirred for several hours (e.g., 2-3 hours) to drive the hydrolysis to completion.
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Acidification and Precipitation: After cooling the reaction mixture, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water. Slowly add a strong acid, such as 3M hydrochloric acid, to adjust the pH to approximately 5.
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Isolation and Purification: The target compound, 4-Amino-2-methoxybenzoic acid, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product.
Applications in Research and Drug Development
4-Amino-2-methoxybenzoic acid is a valuable molecule with diverse applications stemming from its versatile structure.
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]
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Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding researchers in understanding biological pathways.[1]
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Agrochemicals and Dyes: It serves as a precursor for the synthesis of certain agrochemicals and dyes.
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Material Science: The molecule is explored in the development of novel polymers with enhanced properties for various industrial applications.[1]
Application Profile: Affinity Chromatography for Enzyme Purification
While direct studies on 4-Amino-2-methoxybenzoic acid as an enzyme inhibitor are limited, a structurally similar compound, 4-amino-2-methyl benzoic acid, has been successfully used to synthesize a novel affinity gel for the high-efficiency purification of Polyphenol Oxidase (PPO). PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. The study demonstrated that an affinity ligand based on this benzoic acid derivative was highly effective for isolating the enzyme.
This application highlights the potential of 4-Amino-2-methoxybenzoic acid to be used as a ligand in affinity chromatography to purify and study enzymes that have a binding pocket complementary to its structure.
Experimental Protocol: Affinity Gel Preparation and PPO Purification
The following is a generalized protocol for using a benzoic acid derivative ligand for enzyme purification, based on the methodology described for a related compound.
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Ligand Immobilization: The carboxylic acid group of 4-Amino-2-methoxybenzoic acid is chemically coupled to a solid support matrix, such as Sepharose 4B, often after activation of the matrix with a reagent like cyanogen (B1215507) bromide or N-hydroxysuccinimide.
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Column Preparation: The resulting affinity gel (e.g., Sepharose-4B-ligand) is packed into a chromatography column and equilibrated with a suitable buffer (e.g., a phosphate (B84403) buffer at a specific pH).
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Sample Loading: A crude protein extract containing the target enzyme (e.g., PPO from a plant source) is loaded onto the column.
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Binding: The target enzyme, having an affinity for the immobilized ligand, binds to the matrix while other proteins pass through the column.
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Washing: The column is washed with the equilibration buffer to remove any non-specifically bound proteins.
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Elution: The bound enzyme is eluted from the column by changing the buffer conditions. This can be achieved by altering the pH, increasing the ionic strength, or by adding a competitive inhibitor to the buffer, which displaces the enzyme from the immobilized ligand.
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Analysis: The collected fractions are analyzed for enzyme activity and purity (e.g., using SDS-PAGE).
Safety and Handling
4-Amino-2-methoxybenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Table 2: Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Classifications | Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves. |
Standard laboratory safety protocols should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
4-Amino-2-methoxybenzoic acid is a chemical compound of significant interest to researchers in both academic and industrial settings. Its utility as a versatile synthetic intermediate is well-established, providing a foundation for the creation of complex molecules in the pharmaceutical and material science fields. While detailed public data on its specific biological interactions are still emerging, its structural similarity to known enzyme-binding ligands suggests a promising area for future research, particularly in the development of tools for biochemical studies such as affinity chromatography. This guide provides the core technical information required for professionals to safely handle, synthesize, and utilize this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2486-80-8: 4-Amino-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2486-80-8 | 4-Amino-2-methoxybenzoic acid - Capot Chemical [capotchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
